Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride
Overview
Description
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is a chemical compound with the molecular formula C44H38P2Cl2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with 1,3-bis(bromomethyl)benzene. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphorus atom can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound can also participate in catalytic cycles, enhancing the efficiency of certain chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phosphonium, [1,4-phenylenebis(methylene)]bis[triphenyl-, dichloride: Similar in structure but with a different arrangement of the phenylene group.
Phosphonium, [1,2-phenylenebis(methylene)]bis[triphenyl-, dichloride: Another structural isomer with different chemical properties.
Uniqueness
Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is unique due to its specific arrangement of the phenylene group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2ClH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKCMYAPKHMSQQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629857 | |
Record name | [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66726-75-8 | |
Record name | [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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